![molecular formula C19H17N3O2S B2730275 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(phenylthio)propanamide CAS No. 1428364-92-4](/img/structure/B2730275.png)
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(phenylthio)propanamide
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Description
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(phenylthio)propanamide, also known as Compound A, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Scientific Research Applications
Synthesis of New Materials
Photooxidation Retardants
The synthesis and study of similar compounds for use as additives in polymers to resist photooxidation highlight the potential of such compounds in materials science. These additives can significantly enhance the durability and lifespan of polymers by protecting them against degradation from UV light exposure (Hanna & Girges, 1990).
Heterocyclic Synthesis
The chemical serves as a building block in the synthesis of new dihydropyridines, dihydropyridazines, and thiourea derivatives. This demonstrates its utility in creating heterocyclic compounds that are crucial in developing pharmaceuticals and agrochemicals (Hafiz, Ramiz, & Sarhan, 2011).
Pharmacological Studies
Matrix Metalloproteinase (MMP) Inhibitors
Similar compounds have been explored for their potential in inhibiting MMPs, which are involved in tissue damage and inflammatory processes. This application is significant in the development of new therapies for conditions associated with excessive MMP activity (Incerti et al., 2018).
Antimicrobial Activity
Derivatives of related chemical structures have been synthesized and evaluated for their antimicrobial properties, indicating the potential of such compounds in combating bacterial and fungal infections (Sarvaiya, Gulati, & Patel, 2019).
Antioxidant Properties
The compound's derivatives have been assessed for their antioxidant capabilities, which is crucial for developing treatments that mitigate oxidative stress-related diseases (Akbas et al., 2018).
properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(12-13-25-14-6-2-1-3-7-14)20-16-9-5-4-8-15(16)17-10-11-19(24)22-21-17/h1-11H,12-13H2,(H,20,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEAZUFEMTYWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(phenylthio)propanamide |
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